molecular formula C11H14N2O B1418627 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol CAS No. 577994-95-7

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol

Cat. No. B1418627
M. Wt: 190.24 g/mol
InChI Key: AVQKXBGLPLDTAJ-UHFFFAOYSA-N
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Description

The compound “3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol” is a type of organic compound that contains a benzodiazole ring and a propanol group. Benzodiazole is a type of heterocyclic aromatic organic compound that is a fusion of benzene and diazole . The presence of the propanol group indicates that this compound has alcohol functionality .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazole ring attached to a three-carbon chain (propane) with a hydroxyl group (-OH) at the end, indicating it’s an alcohol .


Chemical Reactions Analysis

As an organic compound containing a benzodiazole ring and a propanol group, this compound could potentially undergo various chemical reactions. The benzodiazole ring might participate in electrophilic substitution reactions, while the propanol group could undergo reactions typical of alcohols, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzodiazole ring and the propanol group. It’s likely to be a solid at room temperature and soluble in polar solvents due to the presence of the polar hydroxyl group .

Scientific Research Applications

Corrosion Inhibition

A study highlighted the use of compounds related to 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol in inhibiting mild steel corrosion in hydrochloric acid. The compound demonstrated high efficiency, reaching up to 97.39% at a specific concentration and acting as a cathodic type inhibitor. This finding is significant for industrial applications where steel corrosion poses a problem (Verma, Quraishi, & Gupta, 2016).

Molecular Aggregation Studies

Research into the spectroscopic behavior of related compounds in different solvents reveals insights into molecular aggregation. This work is important in understanding the fundamental properties of molecules like 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol and can impact various fields including material science and pharmaceuticals (Matwijczuk et al., 2016).

Antifungal Applications

A series of related compounds were designed as analogs of fluconazole, a well-known antifungal drug. These studies are crucial in the development of new pharmaceutical agents for treating fungal infections, with certain compounds showing promising results against Candida species (Lebouvier et al., 2020).

Catalyst Development

Compounds similar to 3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol have been used in developing catalysts for chemical reactions, such as transfer hydrogenation. This application is significant in industrial chemistry where efficient and sustainable catalysts are constantly sought (Aydemir et al., 2014).

Synthesis of Bioactive Compounds

Research into the synthesis of benzimidazoles bearing related structures has shown potential in creating compounds with anticancer properties. This work contributes to the ongoing search for new therapeutic agents in cancer treatment (Rashid, Husain, & Mishra, 2012).

Future Directions

Future research on this compound could focus on exploring its potential biological activities given the known activities of benzodiazole derivatives. Studies could also look into optimizing its synthesis and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

3-(2-methylbenzimidazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-12-10-5-2-3-6-11(10)13(9)7-4-8-14/h2-3,5-6,14H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQKXBGLPLDTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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